molecular formula C3H11Br2N3S B1666857 2-(2-Aminoethyl)isothiourea dihydrobromide CAS No. 56-10-0

2-(2-Aminoethyl)isothiourea dihydrobromide

Cat. No.: B1666857
CAS No.: 56-10-0
M. Wt: 281.02 g/mol
InChI Key: XDVMCVGTDUKDHL-UHFFFAOYSA-N
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Description

S-(2-Aminoethyl)isothiourea dihydrobromide: is an organic compound with the chemical formula C3H11Br2N3S. It is a white crystalline powder that is highly soluble in water and ethanol. This compound is known for its reducing properties and is commonly used in biochemical and medical research.

Mechanism of Action

Target of Action

The primary target of 2-(2-Aminoethyl)isothiourea dihydrobromide, also known as Antiradon, is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

Antiradon acts as an inhibitor of NOS . It inhibits both constitutive and inducible forms of NOS . By inhibiting NOS, Antiradon reduces the production of nitric oxide, thereby modulating the signaling pathways that rely on NO.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Action Environment

The action of Antiradon can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, as it is soluble in water , its action could be influenced by the hydration status of the tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Ethanolamine: The preparation begins with the bromination of ethanolamine to produce 2-bromoethylamine hydrobromide. This reaction is typically carried out by adding ethanolamine to hydrobromic acid under controlled temperature conditions.

    Condensation with Thiourea: The 2-bromoethylamine hydrobromide is then reacted with thiourea in an alcoholic solvent, such as isopropanol, at elevated temperatures.

Industrial Production Methods: Industrial production of S-(2-aminoethyl)isothiourea dihydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized from a suitable solvent and dried under vacuum to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: S-(2-aminoethyl)isothiourea dihydrobromide acts as a reducing agent, particularly in reactions involving disulfide bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the amino and thiourea groups.

Common Reagents and Conditions:

    Water: For reduction reactions, water is a common solvent that facilitates the decomposition of the compound into thiol intermediates.

    Alcoholic Solvents: Used in substitution reactions to dissolve the compound and reactants.

Major Products:

Comparison with Similar Compounds

    2-Mercaptoethanol: A thiol-containing reducing agent commonly used in biochemical research.

    Dithiothreitol: Another thiol-containing reducing agent with similar reducing properties.

Uniqueness:

Properties

IUPAC Name

2-aminoethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVMCVGTDUKDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride)
Record name beta-Aminoethylisothiuronium Bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-10-0
Record name beta-Aminoethylisothiuronium Bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name S-2-aminoethylthiouronium bromide hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Aminoethyl)isothiourea dihydrobromide
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Customer
Q & A

Q1: What are the health risks associated with radon exposure?

A1: Radon is a radioactive gas that can accumulate in buildings and pose significant health risks. Prolonged exposure to high levels of radon is the second leading cause of lung cancer after smoking [, , ].

Q2: How is radon measured in buildings?

A2: The research papers describe the use of passive track radonometry to measure radon levels in various buildings, including homes and preschools [, ]. These devices are deployed for a specific period, and the accumulated radon exposure is then analyzed.

Q3: What are some effective antiradon measures?

A3: The research mentions the use of antiradon facilities to reduce radon activity in air supplied to the SuperNEMO experiment []. Additionally, the development of "antiradon ventilation systems" is mentioned as a strategy to mitigate radon levels in uranium mines []. Improving ventilation and sealing cracks in foundations are other common radon mitigation strategies.

Q4: What is the significance of studying radon levels in preschools?

A4: Children are particularly vulnerable to the effects of radiation due to their developing organs and higher breathing rates [, ]. Therefore, monitoring and mitigating radon levels in preschools is crucial for protecting children's health.

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